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6-Bromopurine-d

Cat. No.: B1144393
CAS No.: 1803194-59-3
M. Wt: 200.01
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Description

Significance of Purine (B94841) Scaffolds in Chemical Biology and Organic Synthesis

The purine scaffold, a heterocyclic aromatic organic compound composed of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, is a privileged structure in nature. ontosight.aidrugbank.com Its derivatives are fundamental components of DNA and RNA, and they play crucial roles in a multitude of cellular processes, including signal transduction, energy metabolism, and enzyme regulation. nih.gov In organic synthesis, the purine ring system serves as a versatile building block for the creation of a diverse range of molecules with significant biological activities. researchgate.net The inherent reactivity of the purine core allows for a wide variety of chemical modifications, making it a highly attractive scaffold for the development of novel therapeutic agents and chemical probes. rsc.orgresearchgate.net

Role of Halogenation in Purine Reactivity and Derivatization Strategies

Halogenation, the introduction of one or more halogen atoms into a molecule, is a key strategy for modifying the properties of purine derivatives. rsc.org The presence of a halogen atom, such as bromine, can significantly alter the electronic distribution within the purine ring, thereby influencing its reactivity. mdpi.com This modification can enhance the compound's affinity for specific biological targets and can also serve as a chemical handle for further derivatization. ontosight.ai For instance, halogenated purines are often used as precursors in cross-coupling reactions, allowing for the introduction of a wide range of functional groups at specific positions on the purine scaffold. acs.org This versatility makes halogenation a critical tool in the synthesis of complex purine-based molecules. researchgate.netnih.gov

Fundamental Principles and Applications of Deuterium (B1214612) Labeling in Chemical Research

Deuterium (²H or D), a stable isotope of hydrogen, has become an indispensable tool in chemical and biological research. symeres.com Its increased mass compared to protium (B1232500) (¹H) leads to a lower vibrational frequency in chemical bonds, a phenomenon that gives rise to the kinetic isotope effect (KIE). musechem.com This effect, where deuterated compounds may react at different rates than their non-deuterated counterparts, provides valuable insights into reaction mechanisms. chem-station.com

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.orgnumberanalytics.com By measuring the KIE, chemists can gain a deeper understanding of the rate-determining step of a reaction and the nature of the transition state. numberanalytics.comprinceton.edu For example, a significant KIE observed upon replacing a hydrogen atom with deuterium at a specific position can indicate that the C-H bond is being broken in the rate-limiting step of the reaction. princeton.edummcmodinagar.ac.in This information is crucial for elucidating complex reaction pathways. numberanalytics.com

In biochemical and enzymatic studies, deuterium labeling is a powerful technique for probing the mechanisms of biological processes. scienceopen.comresearchgate.net By incorporating deuterium into specific positions of a substrate molecule, researchers can investigate enzyme-substrate interactions and the catalytic mechanisms of enzymes. researchgate.net For instance, the use of deuterated nucleotides has been instrumental in studying the structural dynamics of RNA and the mechanisms of DNA cleavage. scienceopen.com Deuterium labeling can also be used to trace the metabolic fate of drugs and other biomolecules within a biological system. symeres.com

Deuterium-labeled compounds are widely used as internal standards in advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. musechem.comacs.org In mass spectrometry, the distinct mass of deuterated compounds allows for their easy differentiation from their non-labeled counterparts, enabling precise quantification of analytes in complex mixtures. musechem.com In NMR spectroscopy, the presence of deuterium can simplify complex spectra and provide valuable structural information. symeres.comscienceopen.com More recently, techniques like deuterium metabolic imaging (DMI) have emerged, which utilize deuterated probes to non-invasively study metabolic pathways in three dimensions. isotope.com

Deuterium as a Probe in Biochemical and Enzymatic Studies

Contextual Placement of 6-Bromopurine-d within Purine Chemistry and Deuterated Compound Research

This compound represents a confluence of the principles of purine chemistry, halogenation, and deuterium labeling. As a halogenated purine, it possesses the inherent reactivity and potential for derivatization characteristic of this class of compounds. The bromine atom at the 6-position serves as a versatile synthetic handle for introducing a variety of substituents. The incorporation of deuterium into its structure adds another layer of utility, making it a valuable tool for mechanistic studies and as an internal standard in analytical applications. The study of this compound and its reactions can provide fundamental insights into the interplay of halogenation and isotopic effects on the reactivity and properties of the purine scaffold.

Properties

CAS No.

1803194-59-3

Molecular Formula

C₅H₂DBrN₄

Molecular Weight

200.01

Synonyms

6-Bromo-8-deutero-purine;  6-Bromo-9H-purine-8-d,

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 6 Bromopurine D

Nucleophilic Aromatic Substitution (SNAr) Reactions

The 6-position of the purine (B94841) ring is susceptible to nucleophilic aromatic substitution (SNAr), a reaction of significant interest for the synthesis of a variety of purine derivatives. researchgate.netchemicalbook.comscielo.brresearchgate.net The reactivity of 6-halopurines in these reactions is influenced by the nature of the halogen, the nucleophile, and the reaction conditions. researchgate.netacs.orgsigmaaldrich.combyu.edu

Reactivity with Nitrogen-Based Nucleophiles

6-Bromopurine (B104554) and its nucleoside derivatives readily undergo SNAr reactions with various nitrogen-based nucleophiles, including primary and secondary aliphatic amines, as well as aromatic amines. sigmaaldrich.comnih.gov For instance, even weakly nucleophilic aromatic amines can effectively displace the bromide in polar solvents. sigmaaldrich.com The reaction with amines like butylamine (B146782) and aniline (B41778) has been studied, and the reactivity order among different 6-halopurines can vary depending on the reaction conditions. researchgate.netacs.org For example, with butylamine in acetonitrile (B52724), the displacement reactivity order is F > Br > Cl > I. researchgate.netacs.org However, with a weakly basic arylamine like aniline in acetonitrile at 70°C, the order changes to I > Br > Cl >> F. researchgate.netacs.org This reaction with aniline is noted to be autocatalytic with significant induction periods. researchgate.netacs.org The addition of trifluoroacetic acid (TFA) can eliminate this induction period and alters the reactivity order to F > I > Br > Cl. researchgate.netacs.org The acid catalysis is believed to proceed through protonation of a nitrogen atom in the purine ring, making the system more electron-deficient and thus more susceptible to nucleophilic attack. researchgate.net

NucleophileConditionsReactivity Order
ButylamineMeCNF > Br > Cl > I
AnilineMeCN, 70°CI > Br > Cl >> F
Aniline + TFAMeCN, 50°CF > I > Br > Cl

Reactivity with Oxygen-Based Nucleophiles

Oxygen-based nucleophiles, such as alcohols in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), also participate in SNAr reactions with 6-bromopurine nucleosides. sigmaaldrich.com Kinetic studies have established the reactivity order for these reactions. With methanol (B129727) and DBU in acetonitrile, the order of reactivity for 6-halopurine nucleosides is F > Cl ≈ Br > I. researchgate.netacs.org A 6-(alkylsulfonyl)purine nucleoside was found to be more reactive than the 6-fluoropurine (B74353) compound under these conditions. researchgate.netacs.org

Nucleophile/BaseConditionsReactivity Order
Methanol/DBUMeCNF > Cl ≈ Br > I

Reactivity with Sulfur-Based Nucleophiles

Sulfur-based nucleophiles are also effective in displacing the bromine at the C6 position of the purine ring. sigmaaldrich.com The reaction of 6-halopurine nucleosides with potassium thioacetate (B1230152) in dimethyl sulfoxide (B87167) (DMSO) follows the reactivity order of F > Br > I > Cl. researchgate.netacs.org Similar to oxygen nucleophiles, a 6-(alkylsulfonyl)purine nucleoside analogue demonstrated higher reactivity than the 6-fluoropurine compound when reacted with isopentylthiol and DBU in acetonitrile. researchgate.netacs.org

NucleophileConditionsReactivity Order
K+-SCOCH3DMSOF > Br > I > Cl
iPentSH/DBUMeCN6-(Alkylsulfonyl)purine > 6-Fluoropurine

Kinetic Studies of SNAr Processes Involving Deuterated 6-Bromopurine

Detailed kinetic studies have been performed on the SNAr reactions of 6-halopurine nucleosides to elucidate the reaction mechanisms. researchgate.netacs.orgbyu.edu Pseudo-first-order kinetics were measured for reactions with various nucleophiles. researchgate.netacs.org These studies have been crucial in determining the reactivity orders mentioned in the preceding sections. Furthermore, titration of 6-halopurine nucleosides, including the 6-bromo analogue, with trifluoroacetic acid (TFA) in CDCl3 showed progressive downfield ¹H NMR chemical shifts for H8 and H2, with the larger shift observed for H8. researchgate.netacs.org This, along with a significant upfield shift in the ¹⁵N NMR signal for N7 upon addition of TFA, confirmed that N7 is the major site of protonation for both 6-fluoro- and 6-bromopurine analogues. researchgate.netacs.org This protonation enhances the electrophilicity of the purine ring, facilitating nucleophilic attack.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to modify purine nucleosides. mdpi.com 6-Bromopurine and its derivatives are excellent substrates for these transformations. acs.org

Palladium-Catalyzed Transformations (e.g., Suzuki, Stille, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, have been widely used for the functionalization of 6-bromopurines. mdpi.comacs.org

Suzuki-Miyaura Coupling: This reaction provides a convenient method for preparing a wide variety of C-6 arylpurine 2'-deoxyribosides from 6-bromopurine nucleosides and arylboronic acids. acs.orgthieme-connect.comstudfile.net While the 6-bromonucleoside is a good substrate, in some cases, the corresponding 6-chloronucleoside can provide better yields. acs.org The reactions are typically carried out in the presence of a palladium catalyst and a base. acs.orgthieme-connect.com Aqueous conditions have also been developed for the Suzuki-Miyaura coupling of unprotected 6-chloropurines and their ribonucleosides, utilizing a water-soluble phosphine (B1218219) ligand. acs.orgnih.gov

Stille Coupling: The Stille cross-coupling reaction has been employed to synthesize functionalized purine chromophores by reacting 6-bromopurine with distannyl π-linkers. researchgate.net This reaction is also used to install various aromatic moieties at the 6-position of the purine ring. d-nb.info For example, 6-bromo-9-ethylhexyl-purine undergoes Stille coupling with distannyl monomers in the presence of a palladium catalyst. rsc.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a key method for forming C-N bonds. It has been used to synthesize N6-substituted purine derivatives by coupling 6-bromopurine with various amines. vanderbilt.edunih.gov For instance, the N-arylation of 6-bromopurine has been achieved using this palladium-catalyzed reaction. vanderbilt.edu Studies have shown that C-N bond formation at the C-6 position is more sensitive to the choice of ligand compared to C-C bond-forming reactions at the same position. acs.org Efficient conversions of 6-bromo- and 6-chloropurine (B14466) nucleosides with aryl amines have been observed using a Pd(OAc)₂/Xantphos catalyst system. researchgate.net

ReactionReactantsCatalyst/ConditionsProduct
Suzuki-Miyaura6-Bromopurine nucleoside, Arylboronic acidPd catalyst, BaseC-6 Arylpurine nucleoside
Stille6-Bromopurine, OrganostannanePd(PPh₃)₄, Toluene, 100°C6-Substituted purine
Buchwald-Hartwig6-Bromopurine, AminePd(OAc)₂/Ligand, BaseN6-Substituted purine

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 6-Bromopurine-d Derived Alkynes/Azides

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of click chemistry, and its application to purine scaffolds, including those derived from 6-bromopurine, has enabled the synthesis of complex molecular architectures. researchgate.netbeilstein-journals.org The general strategy involves the conversion of the this compound moiety into either an azide (B81097) or an alkyne, which then participates in the cycloaddition reaction to form a 1,2,3-triazole ring.

The synthesis of the requisite 6-azidopurine derivatives can be achieved through nucleophilic aromatic substitution (SNAr) of the bromide in this compound with an azide source, such as sodium azide. This transformation is analogous to the well-established azidation of 6-chloropurines, which typically proceeds in high yields. mdpi.com Alternatively, the purine core can be functionalized with an alkyne group to serve as the other partner in the CuAAC reaction.

The CuAAC reaction itself is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt like copper(II) sulfate (B86663) (CuSO₄) with a reducing agent such as sodium ascorbate. beilstein-journals.org The reaction proceeds efficiently under mild conditions, often in aqueous solvent mixtures, and exhibits high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. researchgate.netbeilstein-journals.orgmdpi.com Various copper(I) sources and ligands can be employed to optimize the reaction conditions. researchgate.netmdpi.com For instance, different catalyst systems, including copper(I) iodide with N,N-diisopropylethylamine (DIPEA), have been utilized to promote the cycloaddition. mdpi.com

The versatility of this reaction allows for the conjugation of this compound derivatives to a wide array of molecules, including biomolecules and functional materials, by appropriately functionalizing the alkyne or azide partner. mdpi.comresearchgate.net

Table 1: Catalyst Systems for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Purine Analogs

Catalyst/ReagentsDescriptionReference
Cu(I) iodide / DIPEA / Acetic AcidA common catalyst system for CuAAC reactions. mdpi.com
CuSO₄ / Sodium AscorbateIn situ generation of Cu(I) from a Cu(II) salt and a reducing agent. beilstein-journals.org
CuI / 1,10-phenanthroline (B135089) / BaseSystem explored for Ullmann-type reactions, but also relevant to copper catalysis. mdpi.com

Other Transition Metal-Mediated Functionalizations

Beyond CuAAC, the bromine atom at the C6 position of this compound serves as a versatile handle for a variety of other transition metal-mediated cross-coupling reactions. These methods are pivotal for introducing carbon, nitrogen, and other functionalities onto the purine core. researchgate.netnih.gov

Palladium-catalyzed reactions are particularly prominent in this context. mdpi.com The Suzuki-Miyaura cross-coupling, for instance, allows for the formation of C-C bonds by reacting 6-bromopurine derivatives with aryl or vinyl boronic acids. researchgate.net Similarly, palladium-catalyzed C-N bond-forming reactions, such as the Buchwald-Hartwig amination, enable the coupling of 6-bromopurine nucleosides with various aryl amines. researchgate.net These reactions have been demonstrated on both 6-bromo- and 6-chloropurine nucleosides, with the bromo derivatives often showing higher reactivity, allowing for lower catalyst loadings. researchgate.netacs.org

Other palladium-catalyzed reactions applicable to the functionalization of the 6-position include Sonogashira couplings with terminal alkynes and Heck couplings with alkenes. mdpi.com Furthermore, cobalt-mediated reactions have been reported for the regioselective allylation of 6-halopurines. nih.gov These transition metal-catalyzed transformations significantly expand the synthetic utility of this compound, providing access to a diverse range of derivatives that would be challenging to synthesize via other means. researchgate.netrsc.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high efficiency and selectivity in these transformations. mdpi.comrsc.org

Table 2: Examples of Transition Metal-Mediated Reactions on 6-Halopurines

Reaction TypeCatalyst System (Example)SubstrateProduct TypeReference
Aryl AminationPd(OAc)₂ / Xantphos6-Bromopurine nucleosideN⁶-Aryl purine nucleoside researchgate.net
Suzuki-MiyauraPalladium catalyst6-Chloropurine6-Arylpurine researchgate.net
Allylic SubstitutionPd(0) catalyst6-ChloropurineN⁹-Allylpurine researchgate.net
ThioetherificationPalladium catalyst6-Chloropurine nucleoside6-Thioether purine nucleoside mdpi.com

Alkylation and Arylation Reactions

Direct Alkylation and Methylation

Direct alkylation of the purine ring system, including 6-bromopurine, typically results in a mixture of regioisomers, primarily the N7 and N9-alkylated products. nih.govacs.org The reaction of 6-bromopurine with alkylating agents like alkyl halides under basic conditions often leads to the thermodynamically more stable N9-isomer as the major product. nih.govnih.govresearchgate.net

The methylation of 6-bromopurine is a well-studied example. When 6-bromopurine is treated with methyl iodide ([¹¹C]CH₃I) in the presence of a base like potassium carbonate, a mixture of 6-bromo-7-[¹¹C]methylpurine ([¹¹C]7m6BP) and 6-bromo-9-[¹¹C]methylpurine ([¹¹C]9m6BP) is formed. nih.govresearchgate.net In conventional solvents for N-alkylation such as acetone (B3395972), acetonitrile, or DMF, the ratio of N7 to N9 isomers is often around 1:1. nih.gov

Efforts to control the regioselectivity have shown that the choice of solvent and methylating agent is critical. Using less polar solvents like tetrahydrofuran (B95107) (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF), or ethyl acetate (B1210297) (AcOEt) can improve the selectivity for the N7-isomer, shifting the ratio to approximately 2:1. nih.gov However, these conditions may require higher temperatures to achieve sufficient conversion. nih.gov Utilizing a more reactive methylating agent, such as [¹¹C]methyl triflate ([¹¹C]CH₃OTf), allows the reaction to proceed efficiently at lower temperatures while maintaining the improved N7-selectivity. nih.gov

Regioselective Functionalization at Purine Nitrogen Atoms (N7, N9)

Achieving regioselective functionalization at the N7 or N9 nitrogen atoms of the purine core is a significant challenge in purine chemistry, as direct alkylation often yields isomeric mixtures. acs.orgresearchgate.net Several strategies have been developed to control the site of substitution on 6-substituted purines like 6-bromopurine.

The outcome of the alkylation is influenced by several factors, including the nature of the substituent at the C6 position, the alkylating agent, the base, the solvent, and the temperature. nih.govacs.org Generally, reactions under basic conditions with alkyl halides favor the formation of the N9-isomer, which is thermodynamically more stable. nih.govacs.org

However, specific conditions can be employed to favor the kinetically controlled N7-product. One approach involves the use of Grignard reagents to form a purine-magnesium salt, which can then react with an alkyl halide to preferentially yield the N7-isomer. researchgate.net Another method utilizes Lewis acid catalysis. For instance, the reaction of N-trimethylsilylated 6-chloropurine with a tert-alkyl halide in the presence of SnCl₄ as a catalyst leads to regioselective N7-tert-alkylation under kinetically controlled conditions. nih.govacs.org By changing the reaction conditions, such as increasing the temperature and reaction time, the reaction can be shifted to produce the thermodynamically favored N9-isomer. nih.govacs.org

The steric and electronic properties of the substituent at the C6 position also play a crucial role. For example, introducing a bulky group at C6 can sterically hinder the N7 position, thereby promoting alkylation at N9. researchgate.netresearchgate.net Conversely, certain substituents at C6 can direct the alkylation to the N7 position. acs.org

Table 3: Regioselectivity in the Methylation of 6-Bromopurine

Methylating AgentSolventBaseTemperature (°C)N7:N9 Isomer RatioReference
[¹¹C]CH₃IAcetone/ACN/DMFK₂CO₃N/A~1:1 nih.gov
[¹¹C]CH₃ITHF/2-MeTHF/AcOEtK₂CO₃140-180~2:1 nih.gov
[¹¹C]CH₃OTfTHF/2-MeTHF/AcOEtK₂CO₃100~2:1 nih.gov

Investigations of Reaction Mechanisms

Role of Deuterium (B1214612) in Probing Reaction Intermediates

The use of deuterium labeling is a powerful tool for elucidating reaction mechanisms, primarily through the study of the kinetic isotope effect (KIE). The KIE is the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. atlanchimpharma.com In the context of this compound, the deuterium atom can serve as a probe to investigate the nature of transition states and reaction intermediates.

The fundamental principle behind the deuterium KIE is that a carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a corresponding carbon-hydrogen (C-H) bond. atlanchimpharma.com Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will exhibit a primary KIE (kH/kD > 1), meaning the deuterated compound will react more slowly than its non-deuterated counterpart. The magnitude of the KIE can provide detailed information about the geometry of the transition state.

For reactions involving this compound, if the deuterium atom is located at a position that undergoes bond-breaking or significant rehybridization in the transition state, a KIE can be observed. This allows researchers to distinguish between different proposed mechanisms. For example, in a functionalization reaction, if a mechanism involves the deprotonation (or "de-deuteronation") of the purine ring as the rate-limiting step, a significant primary KIE would be expected. Conversely, if the C-D bond is not broken in or before the rate-determining step, a small or non-existent KIE would be observed, helping to rule out mechanisms involving C-H/C-D bond cleavage at that position. atlanchimpharma.comnih.gov

It is important to consider the possibility of H/D back-exchange during synthetic procedures or analytical measurements, which could lead to a mixture of isotopomers and complicate the interpretation of mechanistic data. atlanchimpharma.com

Elucidation of Rate-Limiting Steps Using Deuterium Kinetic Isotope Effects

The deuterium kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry used to investigate reaction mechanisms. It involves measuring the change in the rate of a reaction when a hydrogen atom (H) at a specific position in a reactant molecule is replaced by its heavier isotope, deuterium (D). This change, expressed as the ratio of the rate constant for the hydrogen-containing reactant (kH) to that of the deuterium-containing reactant (kD), provides insight into the bonding changes occurring during the rate-limiting step of the reaction. google.comlibretexts.orgnih.gov

If a bond to a hydrogen atom is being formed or broken in the rate-determining step, a primary kinetic isotope effect is typically observed, where the kH/kD ratio is significantly greater than 1. libretexts.org This is because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break. Consequently, the reaction proceeds more slowly for the deuterated compound. The magnitude of the deuterium KIE can vary, but values are often in the range of 2 to 8 for primary effects at room temperature. libretexts.org Conversely, if the kH/kD ratio is close to 1, it suggests that the C-H bond at the labeled position is not broken or formed during the rate-limiting step. acs.org

In the context of this compound, studying the deuterium KIE can help elucidate the mechanisms of its various reactions, such as nucleophilic aromatic substitution (SNAr), metal-catalyzed cross-coupling, or enzymatic transformations. By strategically placing a deuterium label at a specific position on the purine ring or on a substituent, researchers can probe whether a particular C-H bond cleavage is kinetically significant.

For instance, in a reaction where a base facilitates the removal of a proton from the purine ring in the slowest step of the mechanism, deuterating that specific position would lead to a substantial decrease in the reaction rate. The observation of a large kH/kD value would provide strong evidence for a mechanism involving rate-determining proton abstraction.

The following table illustrates hypothetical KIE data for reactions involving a deuterated purine, demonstrating how the results are interpreted to inform the mechanism.

Reaction TypePosition of Deuterium LabelObserved kH/kDMechanistic Interpretation
Nucleophilic Aromatic Substitution (SNAr)C8-D1.1C8-H bond is not broken in the rate-limiting step. The slowest step is likely the formation or breakdown of the Meisenheimer intermediate.
Base-Catalyzed C-H ActivationC8-D6.5C8-H bond cleavage is the rate-limiting step of the reaction.
Enzymatic DegradationC2-D1.0The C2-H bond is not involved in the rate-limiting step of the enzymatic process.
Palladium-Catalyzed Direct ArylationC8-D4.8The rate-limiting step involves the cleavage of the C8-H bond, consistent with a concerted metalation-deprotonation mechanism.

This table is illustrative and presents hypothetical data to explain the application and interpretation of the kinetic isotope effect.

Research on related purine systems has utilized isotopic labeling to clarify reaction pathways. For example, double-labeling experiments in the rearrangement of O6-allylic guanines helped to establish the intramolecular nature of the reaction. researchgate.net Similarly, studies on the deuteration of 6-chloropurine have been conducted to create labeled internal standards for analysis or to investigate catalytic processes. chemrxiv.orgnih.gov While specific, detailed KIE studies on this compound are not extensively documented in publicly available literature, the principles derived from studies on other deuterated heterocycles and purine analogs are directly applicable. chemrxiv.orgatlanchimpharma.com These studies collectively underscore the utility of the KIE as a precise mechanistic probe to distinguish between proposed reaction pathways and to identify the highest energy barrier along a reaction coordinate.

Advanced Research Applications of 6 Bromopurine D

As a Precursor for Novel Purine-Based Chemical Probes

6-Bromopurine (B104554), and by extension its deuterated form, is a valuable starting material for the synthesis of complex purine (B94841) analogs. The bromine atom at the C6 position is a reactive site amenable to nucleophilic substitution, allowing for the attachment of various functional groups.

The core structure of 6-bromopurine is a foundation for developing probes that can be visualized or detected through specific physical properties.

Fluorescent Probes: Researchers have synthesized novel fluorescent purine analogs starting from 6-halopurines like 6-chloropurine (B14466), a closely related compound. nih.govresearchgate.net The process often involves the substitution of the halogen with a fluorophore or a group that becomes fluorescent upon binding to a target. These fluorescent analogs are instrumental in developing sensors, for instance, to detect metal ions in aqueous environments. nih.gov The synthesis can create derivatives that exhibit stronger fluorescence intensity compared to other substituted purines, making them highly sensitive probes. researchgate.net

Spin-Labeled Probes: 6-Bromopurine is also a precursor for creating spin-labeled purine derivatives. netascientific.com These molecules incorporate a stable radical, such as a nitroxide (e.g., TEMPO), which can be detected using electron paramagnetic resonance (EPR) spectroscopy. The synthesis involves the direct nucleophilic displacement of the bromide with an amino-functionalized nitroxide. hi.is These spin-labeled purines are designed for noncovalent labeling of nucleic acids, for example, by binding to abasic sites in a DNA duplex, allowing for the study of its structure and dynamics. hi.is

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful method for reliably joining molecular building blocks. 6-Bromopurine is a key precursor in creating purine-based scaffolds for these reactions. netascientific.commdpi.com

The synthesis strategy typically involves introducing an alkyne group onto the purine ring, often by reacting 6-bromopurine with a compound like propargyl bromide. mdpi.combiorxiv.org This creates an alkyne-functionalized purine that can readily "click" with azide-containing molecules. This method has been used to generate libraries of novel purine derivatives, including triazole-functionalized 6-halopurines, which can be screened for biological activity. mdpi.combiorxiv.orgresearchgate.net The efficiency and modularity of this approach make it ideal for drug discovery and the development of targeted molecular probes. researchgate.net

Synthesis of Fluorescent or Spin-Labeled Purine Analogs

In Isotopic Labeling Strategies for Mechanistic Research

The deuterium (B1214612) atom in 6-Bromopurine-d provides a stable isotopic label that is invaluable for a range of analytical techniques. This label allows researchers to differentiate the compound from its naturally occurring, non-deuterated counterparts, enabling precise tracking and quantification.

In quantitative analysis, particularly using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), an internal standard is essential for accuracy and precision. aptochem.comtexilajournal.com The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as a deuterated compound. cerilliant.comscispace.com

This compound, or more commonly, a deuterated version of a final compound synthesized from 6-bromopurine, serves this purpose perfectly. The deuterated standard is chemically almost identical to the non-deuterated analyte, meaning it has the same retention time in chromatography, extraction recovery, and ionization response in the mass spectrometer. aptochem.com However, its increased mass allows it to be distinguished from the analyte by the detector. aptochem.com This co-elution compensates for variations in sample preparation, injection volume, and matrix effects, which are interferences from other compounds in a complex sample. cerilliant.comclearsynth.com The use of deuterated internal standards improves the robustness and reliability of quantitative methods, making them indispensable in fields like pharmaceutical and environmental analysis. clearsynth.comlcms.cznih.gov

TechniqueRole of Deuterated Standard (e.g., this compound derivative)Key AdvantageReference
LC-MS/MSActs as a co-eluting internal standard for the non-labeled analyte.Corrects for matrix effects, and variability in extraction, injection, and ionization. cerilliant.comlcms.cz
GC-MSProvides a reference for quantification, correcting for instrumental variability.Improves accuracy and precision of concentration measurements. scispace.comlumiprobe.com
Isotope Dilution MethodA known quantity of the deuterated standard is added to a sample.Enables absolute quantification by comparing the signal intensities of the labeled standard and the native analyte. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and studying the dynamics of molecules in solution. However, for large biomolecules like proteins and nucleic acids, the large number of proton (¹H) signals can lead to severe spectral overlap, making analysis difficult. tandfonline.comnih.gov

Introducing deuterium into molecules, a process known as deuteration, is a key strategy to overcome this challenge. sigmaaldrich.com Using a deuterated precursor like this compound to synthesize a probe or incorporating it into a larger molecule simplifies the ¹H-NMR spectrum by replacing protons with NMR-inactive deuterons. tandfonline.com This substitution reduces signal crowding and eliminates certain proton-proton interactions that cause line broadening, resulting in sharper signals and better spectral resolution. tandfonline.comresearchgate.net This technique is critical for studying the conformation of drug molecules bound to their targets and for probing the dynamics of large protein and RNA complexes. tandfonline.comacs.orgresearchgate.net

NMR ApplicationEffect of Deuterium LabelingInformation GainedReference
Protein Structure DeterminationReduces spectral complexity and line broadening.Allows for assignment of resonances and measurement of structural restraints in large proteins. sigmaaldrich.com
Studying Macromolecular ComplexesSimplifies spectra by "muting" signals from the deuterated component.Facilitates the study of protein-ligand or protein-nucleic acid interactions. tandfonline.comacs.org
Analysis of Molecular DynamicsEnables specific relaxation experiments.Provides insights into the flexibility and motion of sidechains and backbones.

Stable isotope tracers are fundamental tools for mapping the flow of atoms through metabolic pathways, a field known as metabolomics or metabolic tracing. nih.govbitesizebio.com By introducing a labeled compound into a biological system, such as a cell culture, researchers can track the label as it is incorporated into downstream metabolites. creative-proteomics.commdpi.com

A deuterated purine like this compound can be used to trace the metabolic fate of purine analogs in vitro. openaccessjournals.com After introducing the labeled compound to cells, metabolites are extracted and analyzed, typically by mass spectrometry. nih.govacs.org The presence of the deuterium label in various molecules reveals the pathways through which the original compound was processed, transformed, or degraded. This provides a dynamic view of metabolic networks, helping to identify active biochemical routes and understand how they are affected by disease or therapeutic agents. bitesizebio.comcreative-proteomics.com This approach is crucial for drug metabolism studies and for understanding the biochemical mechanisms of action of purine-based drugs.

Studies in Enzymatic Systems and Biochemical Pathways

Investigation of Purine 2′-Deoxyribosyltransferase Substrate Interactions

The deuterated compound this compound has been instrumental in probing the substrate interactions of purine 2'-deoxyribosyltransferase (PTD), an enzyme crucial for nucleoside recycling in certain microorganisms. X-ray crystallography studies of PTD from Lactobacillus helveticus complexed with 6-bromopurine have provided significant insights into the enzyme's active site and catalytic mechanism. ias.ac.inrcsb.orgacs.org

The structure of the PTD complex with 6-bromopurine revealed that the purine base can adopt multiple orientations within the active site. ias.ac.inrcsb.orgacs.org This flexibility helps to explain the enzyme's ability to catalyze the deoxyribosylation at alternative positions, such as the N3 or N7 of the purine ring, in addition to the more common N9 position. ias.ac.inrcsb.orgacs.org The binding of 6-bromopurine is stabilized by hydrogen bonding and a π-stacking interaction with a phenylalanine residue (Phe45) in the active site. ias.ac.in This interaction is considered more favorable in PTD compared to the related nucleoside 2'-deoxyribosyltransferase (NTD), suggesting that base stacking is a more critical factor for substrate binding in PTD. ias.ac.in

The transferase reaction follows a ping-pong-bi-bi mechanism, which involves the formation of a deoxyribosyl-enzyme intermediate. ias.ac.in The active site features a glutamic acid residue (Glu101) that acts as a nucleophile, attacking the C1' atom of the deoxyribose. ias.ac.in The structure of PTD complexed with substrates like 6-bromopurine helps to visualize the precise geometry required for this catalytic event. ias.ac.in

Mechanistic Enzymology of Purine Nucleoside Phosphorylases

Purine nucleoside phosphorylases (PNPs) are key enzymes in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides. nih.gov The study of these enzymes is crucial as they are potential targets for new drugs, particularly against pathogens like Helicobacter pylori that rely on purine salvage. nih.gov 6-Bromopurine and its derivatives have been utilized as probes to understand the catalytic mechanism and substrate specificity of PNPs. nih.gov

The catalytic mechanism of PNP involves a transition state with an oxocarbenium ion, which is stabilized by a phosphate (B84403) dianion. acs.org A critical hydrogen bond between the N7 position of the purine ring and a conserved asparagine residue stabilizes the negative charge that develops on the purine ring during the cleavage of the glycosidic bond. acs.org Studies with various 2,6-substituted purines, including bromo-derivatives, have helped to elucidate the interactions within the enzyme's base-binding site. nih.gov For instance, research on H. pylori PNP showed that compounds like 6-benzylthio-2-chloropurine inhibit the enzyme in the micromolar range, highlighting the potential for developing potent inhibitors. nih.gov

PNPs from different sources, including mesophilic and thermophilic bacteria, exhibit varied substrate specificities and stability, making them valuable for the enzymatic synthesis of modified nucleoside analogs. nih.govmdpi.com The use of 6-bromopurine in these studies helps to map the structural requirements for substrate binding and catalysis, aiding in the development of efficient biocatalysts for industrial applications. mdpi.com

Research into Glutathione (B108866) Transferase Catalysis and Conjugate Formation (focus on enzyme mechanism, not clinical aspects)

Glutathione transferases (GSTs) are a family of enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione (GSH) to various electrophilic compounds. openaccessjournals.comdntb.gov.ua 6-Bromopurine is an electrophilic purine that can undergo conjugation with GSH, a reaction catalyzed by GSTs. openaccessjournals.com This process is of significant interest for understanding the enzymatic mechanism of GSTs and the formation of glutathione conjugates. openaccessjournals.com

Studies have shown that 6-bromopurine is a substrate for several human GSTs, with GST P1-1 being the most efficient enzyme for this reaction. openaccessjournals.com The catalytic mechanism involves the activation of the thiol group of GSH by the enzyme, which then attacks the electrophilic center of 6-bromopurine, leading to the formation of a 6-glutathionyl-purine conjugate. openaccessjournals.com The rate of this enzymatic conjugation is significantly higher than the non-enzymatic reaction, demonstrating the catalytic efficiency of GSTs. acs.org

The formation of these conjugates is a key step in the metabolism of certain xenobiotics. dntb.gov.ua By studying the kinetics and mechanism of 6-bromopurine conjugation, researchers can gain a deeper understanding of the role of GSTs in biotransformation pathways. openaccessjournals.comacs.org This knowledge is fundamental to understanding how cells handle electrophilic stress and metabolize foreign compounds.

Elucidation of Purine and Nucleic Acid Metabolism Pathways

This compound serves as a valuable tracer for elucidating the complex pathways of purine and nucleic acid metabolism. Organisms can synthesize nucleotides through two main routes: the de novo pathway and the salvage pathway. nih.govresearchgate.net The salvage pathway recycles purine bases and nucleosides from the breakdown of RNA and DNA, which is an energy-efficient process. researchgate.net

Studies using labeled 6-chloropurine, a related halopurine, have shown that it can be converted into nucleic acid purines, suggesting its integration into metabolic pathways. It is believed that 6-chloropurine is first converted to a common intermediate, likely hypoxanthine (B114508), which is then utilized for the synthesis of adenine (B156593) and guanine (B1146940) nucleotides. 6-bromopurine is expected to follow a similar metabolic fate.

The enzymes involved in the purine salvage pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenosine (B11128) phosphoribosyltransferase (APRT), play a crucial role in converting free purine bases into their corresponding nucleotides. nih.gov By tracing the metabolic conversion of this compound, researchers can investigate the activity and significance of these salvage enzymes in different biological systems. This is particularly important in pathogenic organisms that lack de novo synthesis and are entirely dependent on purine salvage from their host. researchgate.net

Structure-Activity Relationship (SAR) Studies of Deuterated 6-Bromopurine Derivatives

Design Principles for Modulating Biological Interactions (excluding pharmacological efficacy/safety)

Structure-activity relationship (SAR) studies of deuterated 6-bromopurine derivatives focus on understanding how modifications to the purine scaffold influence its interactions with biological targets, such as enzymes and receptors. These studies provide fundamental design principles for creating molecules with specific binding properties.

A key principle in the design of purine-based compounds is the modification at the C6 position of the purine ring. acs.org The nature of the substituent at this position can dramatically affect the molecule's interaction with its target. For example, in the context of cyclin-dependent kinase (CDK) inhibitors, the presence and size of a substituent at the 6-position are critical for inhibitory activity. acs.org Replacing the 6-substituent can lead to a significant reduction in potency. acs.org

Similarly, SAR studies on 2,6,9-trisubstituted purines have shown that an arylpiperazinyl group at the C6 position is beneficial for certain biological activities, while bulky groups at the C2 position are not favorable. researchgate.net The substitution pattern on the purine core is therefore a critical determinant of its biological interactions. researchgate.net

Furthermore, the introduction of different substituents can modulate the electronic properties and conformation of the purine ring, which in turn affects its binding to a target protein. researchgate.net For instance, the use of different halogen atoms (chloro vs. bromo) at the 6-position can influence binding affinity. acs.org These SAR studies, often aided by computational modeling, allow for the rational design of purine derivatives with tailored biological interaction profiles. researchgate.netacs.org

Impact of Deuteration on Molecular Recognition and Binding (excluding clinical data)

The substitution of hydrogen with its heavier isotope, deuterium (D), at specific molecular positions can subtly alter the physicochemical properties of a compound, a phenomenon that has significant implications for molecular recognition and binding processes. The primary basis for this is the difference in mass between protium (B1232500) (H) and deuterium, which leads to a stronger and more stable carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. nih.gov This increased bond strength results in a lower ground-state vibrational energy and, consequently, a greater activation energy for bond cleavage. nih.gov This disparity in reaction rates is known as the deuterium kinetic isotope effect (KIE), expressed as the ratio of the rate constants (kH/kD). nih.gov

In the context of molecular interactions with biological macromolecules like enzymes, these isotope effects are not limited to bond-breaking events but also manifest as binding isotope effects (BIEs). nih.gov Changes in the vibrational environment of a bond upon a ligand's transition from a free to a bound state can result in a preference for either the light (H) or heavy (D) isotope in the bound state. nih.gov Such effects provide high-resolution information on atomic-level distortions and changes in bond geometry that occur during ligand-macromolecular interactions. nih.gov

Studies on purine nucleoside phosphorylase (PNP), an enzyme that metabolizes purines, have provided clear evidence of these effects. For instance, kinetic α-deuterium isotope effects were observed for the binding of purine nucleosides to calf spleen PNP. The measured KIE values of approximately 1.04 led researchers to conclude that the vibrations of the α-hydrogen are loosened in the transition state of binding, suggesting that the enzyme distorts the ribose ring of the nucleoside as it binds to the active site. This distortion is thought to be driven by the energy gained from favorable interactions elsewhere in the binding pocket.

Further research on PNP from Escherichia coli demonstrated that these kinetic isotope effects can be pH-dependent. osti.govnih.gov For the phosphorolysis of inosine (B1671953), the kH/kD value was near unity at neutral pH but increased significantly at both acidic and basic pH extremes. nih.gov This suggests a change in the rate-limiting step of the enzymatic mechanism, with the transition state at non-neutral pH values having more oxocarbonium ion-like character, a state where the C-N glycosidic bond cleavage becomes more rate-limiting. osti.govnih.gov The table below summarizes key findings from these studies.

Table 1: Kinetic Isotope Effects in Purine Nucleoside Phosphorylase Reactions

Enzyme Source Substrate pH kH/kD (Vmax/Km) Reference
Calf Spleen Adenosine 7.2 1.047 ± 0.017
Calf Spleen Inosine 7.5 1.043 ± 0.004
E. coli Adenosine Neutral ~1.0 nih.gov
E. coli Inosine 5.0 1.10 nih.gov
E. coli Inosine 7.3 1.01 nih.gov

These findings collectively demonstrate that deuteration, as in this compound, can serve as a sensitive probe for investigating the intricate details of molecular recognition. The magnitude of the observed isotope effects reveals subtle changes in molecular geometry and bond vibrations upon binding, offering insights into enzyme catalytic mechanisms that are otherwise difficult to obtain. nih.gov

Computational and Theoretical Chemistry Studies

Computational chemistry provides powerful tools to investigate the properties of molecules like this compound at an atomic level. Methods such as quantum chemical calculations and molecular dynamics simulations complement experimental findings, offering detailed insights into molecular structure, reactivity, and interactions.

Purines, including 6-bromopurine, can exist in multiple tautomeric forms, which are structural isomers that readily interconvert, typically through the migration of a proton. clockss.org The relative stability and population of these tautomers can significantly influence the molecule's chemical reactivity and its ability to interact with biological targets. Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in studying these phenomena. nih.gov

DFT calculations can predict the energy landscapes of different tautomers, helping to identify the most stable forms in various environments. rsc.org For example, studies on 6-oxopurines have combined DFT calculations with resonance Raman spectroscopy to identify the specific tautomers present in solution under different pH conditions. nih.gov Isotopic labeling with deuterium was crucial in these studies to validate the computational predictions by identifying species-specific spectral shifts. nih.gov Similarly, research on N6-alkoxyadenines utilized 2-deuterated species to interpret NMR spectra, which revealed that these compounds exist as an equilibrium mixture of amino and imino tautomers, with the equilibrium position being highly solvent-dependent. jst.go.jpresearchgate.net

The primary tautomeric considerations for purines involve the position of the proton on the imidazole (B134444) ring (N7-H vs. N9-H) and amino-imino or keto-enol tautomerism on the pyrimidine (B1678525) ring. clockss.orgresearchgate.net Computational studies on 6-chloropurines, which are structurally analogous to 6-bromopurine, have used DFT to optimize molecular geometries and analyze electronic properties. scivisionpub.com Such calculations provide a basis for understanding how substituents, like the bromine atom in this compound, influence the electronic structure and, consequently, the reactivity and tautomeric preferences of the purine core. cdnsciencepub.com

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique allows researchers to model the complex and dynamic interactions between a ligand, such as this compound, and a biological macromolecule like a protein or nucleic acid. researchgate.net

A typical MD simulation of a protein-ligand complex begins with setting up the system. cnr.it This involves placing the complex in a simulation box, which is then filled with solvent molecules (usually water) and ions to neutralize the system's charge and mimic physiological salt concentrations. cnr.it The interactions between all atoms are described by a set of parameters known as a force field (e.g., AMBER, OPLS4). cnr.itoup.com The system is then minimized to remove any steric clashes and gradually heated to the desired temperature, followed by an equilibration period. cnr.it

After equilibration, a production simulation is run for a duration ranging from nanoseconds to microseconds. researchgate.net The resulting trajectory, a record of the positions and velocities of all atoms over time, is then analyzed. Key analyses include:

Root Mean Square Deviation (RMSD): To assess the stability of the complex over the simulation time. A stable RMSD suggests the complex has reached a stable conformation. researchgate.net

Interaction Analysis: To identify and monitor specific interactions, such as hydrogen bonds, between the ligand and the protein. This can reveal which residues are critical for binding. oup.com

Conformational Changes: To observe how the protein and ligand adapt to each other upon binding.

While specific MD simulations for this compound are not prominently published, the methodology is well-established from studies on similar purine-based molecules interacting with enzymes or DNA. researchgate.netoup.combiorxiv.org Such simulations would be invaluable for understanding the stability of the this compound binding pose within a target active site and the specific molecular interactions that govern its recognition.

Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the mechanisms of chemical reactions. It allows for the calculation of the electronic structure of molecules to determine the energetics of reactants, products, and transition states along a reaction pathway. researchgate.net

DFT analysis is used to:

Map Potential Energy Surfaces: By calculating the energy of the system at various points along a reaction coordinate, DFT can create a profile of the reaction pathway.

Locate Transition States: These are the highest energy points on the reaction pathway and represent the kinetic barrier to the reaction. Identifying their structure is key to understanding the mechanism. doi.org

Calculate Activation Energies (ΔG‡): The energy difference between the reactants and the transition state determines the reaction rate. DFT can provide reliable estimates of these barriers. doi.org

A study combining experimental pulse radiolysis with time-dependent DFT calculations on 8-bromo-2-aminoadenosine, a compound structurally related to 6-bromopurine, provides a compelling example of this approach. acs.org The calculations helped to define the mechanism of one-electron reduction in detail, identifying short-lived tautomeric intermediates and quantifying the rate of tautomerization. acs.org The study also calculated a large kinetic isotope effect (kH/kD = 7.0) when the reaction was performed in D₂O, indicating a proton transfer in a complex transition state, which was further elucidated as a water-assisted process by DFT calculations. acs.org

Other studies have used DFT to investigate the Gibbs free energy (ΔG) of nucleoside synthesis, demonstrating the thermodynamic feasibility of certain pathways. pnas.org By applying methods like B3LYP or M05 with appropriate basis sets, researchers can evaluate the influence of different factors on the energetics of molecular complexes formed along a reaction coordinate, providing robust support for proposed mechanisms. researchgate.net For a molecule like this compound, DFT analysis would be essential for predicting its reactivity in enzymatic or chemical reactions and understanding the mechanism of action of potential drug candidates derived from it.

Advanced Analytical Methodologies in Research on 6 Bromopurine D and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural investigation of purine (B94841) derivatives in both solution and solid states. researchgate.net It allows for the detailed mapping of molecular topology at the atomic level. researchgate.net

Application in Elucidating Reaction Pathways and Intermediate Structures

NMR spectroscopy is instrumental in monitoring chemical reactions and identifying transient intermediates. For instance, in the study of purine nitration, ¹H NMR was used at low temperatures (-10 °C) to observe the formation of a purine intermediate alongside the final product. acs.org Further analysis at -50 °C using ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR allowed for the characterization of a reactive N7-nitramine intermediate. acs.orgnih.gov This detailed observation is crucial for understanding the step-by-step mechanism of the reaction, which in this case involved an electrophilic attack on the N7 position, formation of a nitrammonium species, and subsequent rearrangement. acs.orgnih.gov The chemical shifts in ¹⁵N NMR are particularly informative, as they can distinguish between different nitrogen-containing functional groups, such as N-nitro and C-nitro compounds. acs.org

The ability to monitor reactions in real-time provides valuable kinetic data and helps to optimize reaction conditions for the synthesis of specific purine derivatives.

Use of Deuterium (B1214612) for Signal Simplification and Relaxation Studies

The introduction of deuterium (d), an isotope of hydrogen, into molecules like 6-Bromopurine-d serves multiple purposes in NMR spectroscopy. Deuterium labeling, or deuteriation, involves replacing hydrogen atoms with deuterium. studymind.co.uk Since deuterium has a different nuclear spin and resonance frequency from protons (¹H), this substitution effectively removes the corresponding signals from the ¹H NMR spectrum. studymind.co.uknih.gov This spectral simplification is highly advantageous when analyzing complex molecules where proton signals may overlap, making unambiguous assignments difficult. nih.gov For example, in the study of oligonucleotides containing purines, selective deuteriation of purine protons simplifies the two-dimensional Nuclear Overhauser Effect (NOESY) spectra, allowing for clearer observation of interactions between different parts of the molecule. nih.gov

Deuterium is also pivotal in relaxation studies, which investigate the time it takes for nuclear spins to return to their equilibrium state after being perturbed. The spin-lattice relaxation time (T₁), a key parameter, is influenced by the local magnetic environment of a nucleus. ismrm.org Replacing a proton directly attached to a ¹³C atom with a deuteron (B1233211) can significantly prolong the T₁ of the carbon nucleus. ismrm.org This "Deuterium Substitution Effect on Relaxation Times" (DESERT) is valuable for studying the conformation of purine nucleoside derivatives and is particularly useful in advanced techniques like dissolution dynamic nuclear polarization (d-DNP) experiments, where longer relaxation times allow for the extended observation of metabolic processes. ismrm.orgresearchgate.net Deuterated solvents, such as DMSO-d₆, are also commonly used to dissolve the sample without introducing interfering solvent proton signals in the ¹H NMR spectrum. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. neu.edu.tr It is widely used in the analysis of purine analogues. nih.govcreative-proteomics.com

High-Resolution Mass Spectrometry for Product Characterization and Isotope Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. royalsocietypublishing.org This is crucial for confirming the identity of newly synthesized this compound derivatives and distinguishing between compounds with the same nominal mass but different elemental formulas. researchgate.netijpsdronline.com

A key feature in the mass spectrum of a compound like this compound is the characteristic isotope pattern of bromine. Bromine naturally exists as two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. libretexts.org This results in two molecular ion peaks in the mass spectrum, [M]⁺ and [M+2]⁺, of almost equal intensity. savemyexams.com This distinctive pattern is a clear indicator of the presence of a bromine atom in the molecule. fiveable.mevaia.com The presence of chlorine, which has isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, would produce a different, also characteristic, isotope pattern. This isotopic information is invaluable for confirming the successful incorporation of bromine into the purine structure.

Table 1: Isotopic Data for Halogens Commonly Found in Purine Derivatives

Isotope Natural Abundance (%) Mass (amu)
⁷⁹Br 50.69 78.9183
⁸¹Br 49.31 80.9163
³⁵Cl 75.77 34.9689
³⁷Cl 24.23 36.9659

Data sourced from established chemical data. fiveable.me

Tandem Mass Spectrometry for Structural Elucidation of Complex Derivatives

Tandem Mass Spectrometry, also known as MS/MS, is a technique that involves multiple stages of mass analysis to deduce the structure of a molecule. creative-proteomics.com In a typical MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are then analyzed. nih.govacdlabs.com The fragmentation pattern is reproducible and provides a "fingerprint" that is characteristic of the molecule's structure. acdlabs.comresearchgate.net

For complex derivatives of this compound, MS/MS is essential for identifying the structure and location of various substituents on the purine ring. By analyzing the masses of the neutral fragments lost and the resulting product ions, researchers can piece together the molecular architecture. For example, in the analysis of modified nucleosides, a common fragmentation pathway is the cleavage of the glycosidic bond, resulting in the loss of the deoxyribose sugar (a neutral loss of 116 amu) and the formation of the modified purine base. researchgate.net This technique is particularly powerful for distinguishing between isomers and for characterizing the products of complex chemical reactions. researchgate.net

Quantitative Mass Spectrometry for Reaction Monitoring and Yield Analysis

Mass spectrometry, particularly when coupled with a separation technique like Liquid Chromatography (LC-MS), is an excellent tool for quantitative analysis. creative-proteomics.com It can be used to monitor the progress of a reaction by measuring the concentration of reactants, intermediates, and products over time. nih.gov This is crucial for optimizing reaction conditions to maximize the yield of the desired this compound derivative.

In pharmaceutical development, LC-MS/MS is used to quantify genotoxic impurities in active pharmaceutical ingredients (APIs) at very low levels, often in the parts-per-million (ppm) range. wisdomlib.org For instance, a sensitive LC-MS/MS method was developed to quantify a specific impurity in Bendamustine, a drug that combines a nitrogen mustard with a purine analogue. wisdomlib.org Similarly, in metabolomics studies, quantitative mass spectrometry techniques like Capillary Electrophoresis Electrospray Ionization Mass Spectrometry (CE-ESI-MS) are used to measure the concentration of specific metabolites, such as inositol (B14025) polyphosphates, in cells treated with purine analogue inhibitors. nih.govacs.org This allows researchers to understand the biochemical effects of these compounds.

Table 2: Mentioned Compound Names

Compound Name
This compound
2-amino-6-chloropurine
6-chloro-9-Boc-purine
2-nitro-6-chloro-9-Boc purine
N7-nitramine intermediate
Bendamustine
Inositol polyphosphates

Chromatographic Techniques

Chromatographic techniques are fundamental in the research of this compound and its derivatives, enabling the separation, purification, and analysis of these compounds. These methods are crucial for ensuring the purity of synthetic products, monitoring the progress of chemical reactions, and analyzing complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment in Synthetic Studies

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of this compound and its derivatives, offering high resolution and sensitivity for both qualitative and quantitative assessments. In synthetic studies, its primary roles are to confirm the purity of the final products and to separate complex reaction mixtures. acs.org Purity is typically validated to be ≥98% for research purposes.

Reversed-phase HPLC is the most common mode used for these non-polar to moderately polar compounds. A C18 column is frequently employed, which separates compounds based on their hydrophobicity. acs.org The mobile phase usually consists of a mixture of an aqueous component (often with a modifier like trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent such as methanol (B129727) or acetonitrile (B52724). acs.orgnih.govbeilstein-journals.org A gradient elution, where the proportion of the organic solvent is increased over time, is often used to effectively separate compounds with a range of polarities. beilstein-journals.org

Detection is most commonly achieved using a UV detector, as purine derivatives have strong absorbance in the UV region. The detection wavelength is typically set around 254 nm or 260 nm, which corresponds to the absorbance maximum for the purine ring. beilstein-journals.org In some cases, a different wavelength, such as 288 nm, may be used. acs.org

In the synthesis of radiolabeled derivatives, such as [¹¹C]6-bromo-7-methylpurine, HPLC is crucial for separating the desired product from isomers and unreacted starting materials. nih.govresearchgate.net For instance, a semi-preparative HPLC with a C18 column can be used to isolate the N7-isomer from the N9-isomer. nih.gov

Table 1: Exemplary HPLC Conditions for the Analysis of 6-Bromopurine (B104554) Derivatives

ParameterCondition 1Condition 2Condition 3
Column Reversed-phase C18 Zorbax ODS (C18, 5 μm, 9.4 mm × 250 mm) acs.orgMultoKrom® 100–5 C18 (250 × 10 mm) nih.govresearchgate.net
Mobile Phase Acetonitrile/water/formic acid (gradient) nih.govresearchgate.netWater and methanol with 0.1% trifluoroacetic acid (TFA) acs.orgAcetonitrile/water with 0.1% TFA (gradient) beilstein-journals.org
Flow Rate 5 mL/min nih.govresearchgate.net2 mL/min acs.org1 mL/min beilstein-journals.org
Detection UV at 254 nm nih.govresearchgate.netUV at 288 nm acs.orgUV at 260 nm beilstein-journals.org
Purity Criteria ≥98% 97% (for [¹⁸F]12) acs.org>99% (for [¹¹C]BMP) nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. creative-proteomics.commdpi.com However, purines and their derivatives, including this compound, are generally non-volatile due to their polar nature and hydrogen-bonding capabilities. nih.gov Therefore, a crucial step before GC-MS analysis is derivatization, which converts the non-volatile analytes into more volatile and thermally stable forms. nih.govbenthamopen.com

The most common derivatization method for compounds like purines is silylation. benthamopen.com This process involves reacting the compound with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), to replace active hydrogen atoms on amine and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. benthamopen.com This derivatization reduces the polarity and increases the volatility of the molecule, making it amenable to GC analysis. benthamopen.com

Once derivatized, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing detailed structural information and confirming the identity of the compounds. nih.gov GC-MS is particularly useful for identifying and quantifying trace levels of purine compounds in complex matrices. creative-proteomics.com

While GC-MS is a highly sensitive and specific technique, it is important to be aware of potential artifacts that can arise during the derivatization process. nih.gov For example, aggressive derivatization conditions can sometimes lead to the formation of oxidation products, so careful optimization of the reaction conditions is necessary to ensure accurate results. nih.gov

Table 2: General Workflow for GC-MS Analysis of this compound Derivatives

StepDescription
1. Sample Preparation Extraction of the purine derivatives from the sample matrix.
2. Derivatization Reaction with a silylating agent (e.g., BSTFA with TMCS) to form volatile TMS derivatives. benthamopen.com
3. GC Separation Injection of the derivatized sample into the GC, where compounds are separated on a capillary column.
4. MS Detection Eluted compounds are ionized (e.g., by electron ionization) and detected by the mass spectrometer, providing a mass spectrum for each component. nih.gov
5. Data Analysis Identification of compounds by comparing their mass spectra and retention times to known standards or spectral libraries. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is widely used to monitor the progress of chemical reactions involving this compound and its derivatives. scienceopen.comresearchgate.net It allows chemists to quickly assess whether the starting materials are being consumed and new products are being formed. libretexts.orgwordpress.com

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. acs.orgscienceopen.com The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). The mobile phase moves up the plate by capillary action, and the components of the spotted mixture are separated based on their differential partitioning between the stationary phase (silica gel) and the mobile phase. researchgate.net

For purine derivatives, a mixture of a polar solvent like methanol and a less polar solvent like chloroform (B151607) or dichloromethane (B109758) is often used as the mobile phase. google.comcdnsciencepub.com The polarity of the solvent system can be adjusted to achieve optimal separation. After development, the plate is dried, and the separated spots are visualized. Since purine derivatives are often UV-active, they can be visualized under a UV lamp, where they appear as dark spots on a fluorescent background. acs.orgscienceopen.com

By comparing the TLC profile of the reaction mixture over time to that of the starting materials, a chemist can determine the extent of the reaction. libretexts.org The disappearance of the spot corresponding to the starting material and the appearance of a new spot for the product indicate that the reaction is proceeding. libretexts.orggoogle.com Once the starting material spot is no longer visible, the reaction is generally considered complete. libretexts.org

Table 3: Application of TLC in Monitoring a Hypothetical Synthesis of a this compound Derivative

Time PointObservation on TLC Plate (Visualized under UV Light)Interpretation
t = 0 A single dark spot corresponding to the starting material (this compound).Reaction has not yet begun.
t = 1 hour A faint spot for the product appears, and the starting material spot is still prominent.Reaction is in progress, but conversion is low.
t = 4 hours The product spot is more intense, and the starting material spot has diminished in intensity.Reaction is proceeding well.
t = 8 hours The starting material spot is no longer visible, and only the product spot is present.Reaction is complete.

Spectrophotometric Assays for Reaction Monitoring

Spectrophotometric assays, particularly UV-Vis spectroscopy, provide a convenient method for monitoring reactions involving purine derivatives in real-time. openaccessjournals.comrsc.org These assays are based on the principle that many chemical reactions are accompanied by a change in the absorbance of light at a specific wavelength. openaccessjournals.com

A notable application in the context of 6-bromopurine is the monitoring of its conjugation with glutathione (B108866). openaccessjournals.com The reaction between 6-bromopurine and glutathione results in the formation of 6-glutathionyl-purine, which exhibits a substantial increase in UV absorption. openaccessjournals.com The difference in the UV spectra between the reactant (6-bromopurine) and the product is maximal at 290 nm. openaccessjournals.com By monitoring the increase in absorbance at this wavelength, the progress of the reaction can be followed kinetically. openaccessjournals.com The net extinction coefficient for this reaction has been determined to be 19,000 M⁻¹cm⁻¹. openaccessjournals.com

Another type of spectrophotometric assay is a coupled enzyme assay, which can be used to monitor reactions that produce inorganic phosphate (B84403) (Pi). nih.govnih.gov This is relevant for enzymatic reactions involving purine derivatives where phosphate or pyrophosphate is a byproduct. In this assay, the generated phosphate is used in a subsequent enzymatic reaction that produces a colored or UV-active product. For example, the phosphorolysis of 2-amino-6-mercapto-7-methylpurine ribonucleoside by purine nucleoside phosphorylase is dependent on the presence of phosphate and results in an increase in absorbance at 360 nm. nih.govnih.gov This allows for the continuous monitoring of the phosphate-producing reaction.

Table 4: Spectrophotometric Monitoring of the Reaction of 6-Bromopurine with Glutathione

ParameterValueReference
Substrates 6-bromopurine and glutathione openaccessjournals.com
Product 6-glutathionyl-purine openaccessjournals.com
Monitoring Wavelength (λmax) 290 nm openaccessjournals.com
Observed Change Substantial increase in UV absorption openaccessjournals.com
Net Extinction Coefficient (Δε) 19,000 M⁻¹cm⁻¹ openaccessjournals.com

Future Directions in 6 Bromopurine D Research

Development of Novel Deuteration Methodologies for Purine (B94841) Scaffolds

The synthesis of deuterated molecules, including purine scaffolds, is crucial for a wide range of applications, from mechanistic studies to the development of drugs with improved pharmacokinetic profiles. snnu.edu.cnresearchgate.net While several methods for deuterium (B1214612) labeling exist, future research will likely focus on developing more efficient, selective, and sustainable technologies.

Current methodologies for deuterating purine rings often rely on hydrogen isotope exchange (HIE) reactions. These can be catalyzed by various metals, including ruthenium, palladium, and nickel. acs.orgchemrxiv.org For instance, ruthenium nanoparticles have been shown to effectively catalyze the deuteration of purine bases, nucleosides, and even oligonucleotides using D₂ gas. nih.govresearchgate.net Similarly, palladium-on-carbon (Pd/C) in the presence of D₂O has been utilized for the base-selective H-D exchange in purine nucleosides under neutral conditions. clockss.org A continuous flow process using Raney nickel has also been demonstrated for the deuteration of a range of nitrogen-containing heterocycles, including purine bases. chemrxiv.org

Future advancements in this area are anticipated to move towards methodologies that offer greater control over regioselectivity, utilize more environmentally benign catalysts and reagents, and operate under milder conditions. The development of metal-free deuteration techniques, such as those employing triaryl carbenium mediators, presents a promising frontier, potentially avoiding issues of metal contamination in pharmaceutical applications. researchgate.net Furthermore, expanding the scope and practicality of continuous flow systems could offer significant advantages in terms of scalability, safety, and efficiency for the production of deuterated purines like 6-Bromopurine-d. chemrxiv.org

MethodCatalyst/ReagentDeuterium SourceKey FeaturesReference
Nanoparticle CatalysisRuthenium Nanoparticles (RuNP@PVP)D₂ GasEffective for purine bases, nucleosides, and oligonucleotides; mild conditions. nih.govresearchgate.net
Heterogeneous CatalysisPalladium on Carbon (Pd/C)D₂OBase-selective H-D exchange under neutral conditions; does not require D₂ gas. clockss.org
Continuous Flow CatalysisRaney NickelD₂OBroad compatibility with nitrogen-containing heterocycles; superior to batch reactions. chemrxiv.org
Metal-Free CatalysisTriaryl CarbeniumD₂OAvoids metal catalysts; applicable to late-stage deuteration of complex molecules. researchgate.net
Iron-Catalysed ExchangeIron(II) pre-catalystCD₃ODMechanistically distinct from other methods; uses bench-stable reagents. rsc.org

Exploration of New Reactivity Modes for this compound

The reactivity of 6-bromopurine (B104554) is dominated by the lability of the C6-Br bond, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. sigmaaldrich.comresearchgate.net 6-bromopurine nucleosides readily react with N-, O-, and S-containing nucleophiles. sigmaaldrich.com Palladium-catalyzed reactions, such as aryl aminations, have been effectively applied to 6-bromo and 6-chloropurine (B14466) nucleosides. researchgate.net More recently, photoredox/nickel dual catalysis has enabled the coupling of 6-chloropurines with a wide array of alkyl bromides. nih.gov

The introduction of deuterium at specific positions on the purine ring of 6-bromopurine could unlock new reactivity modes, primarily through the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and this difference can be exploited to direct reactions to alternative sites or to control the rate of certain transformations.

Future research should investigate how deuteration at positions C2 or C8 influences the reactivity at the C6 position. For instance, could the altered vibrational frequencies and zero-point energy of the C-D bond impact the stability of reaction intermediates or transition states in SNAr or cross-coupling reactions? A significant area for exploration is the use of this compound in reactions involving C-H activation. A deuterated position would be less reactive towards C-H activation, potentially enabling site-selective functionalization at a non-deuterated C-H bond elsewhere in the molecule. This approach could provide a novel strategy for the synthesis of complex, polysubstituted purine derivatives that are otherwise difficult to access.

Reaction TypeSubstrateKey FeaturesReference
Nucleophilic Aromatic Substitution (SNAr)6-Bromopurine NucleosidesExcellent substrates for substitution with N, O, and S nucleophiles. sigmaaldrich.combyu.edu
Palladium-Catalyzed Aryl Amination6-Bromo- and 6-Chloropurine NucleosidesEfficient C-N bond formation with aryl amines. researchgate.net
Photoredox/Nickel Dual Catalysis6-Chloropurine NucleosidesDirect coupling with primary and secondary alkyl bromides. nih.gov
Suzuki Cross-Coupling6-Chloropurine DerivativesRegiospecific C-C bond formation at the C6 position. mdpi.com

Expansion of this compound Applications in Biochemical and Chemical Research

Deuterated compounds are invaluable tools in biochemical and chemical research. They serve as standards in quantitative mass spectrometry, probes for elucidating reaction mechanisms, and as a strategy to enhance the metabolic stability of drugs. acs.orgsnnu.edu.cn 6-Bromopurine itself is a precursor to numerous compounds with therapeutic potential, including kinase inhibitors and agents for treating cancer. chemicalbook.commdpi.comresearchgate.net

The application of this compound is poised for significant expansion. A primary application lies in its use as a building block for the synthesis of deuterated pharmaceutical ingredients. By incorporating this compound into synthetic routes, researchers can create deuterated versions of known bioactive molecules. These deuterated analogues can then be studied to determine if the "deuterium advantage" leads to improved pharmacokinetic properties, such as increased metabolic stability and longer half-life, by slowing down metabolism at the deuterated site. acs.org

Furthermore, this compound can serve as a sophisticated mechanistic probe. For example, it can be used to study enzymes involved in purine metabolism or salvage pathways. The KIE resulting from the C-D bond can help to identify rate-determining steps in enzymatic reactions. Another promising application is in the field of medical imaging. 6-Halogenated purines have been investigated as pro-probes for positron emission tomography (PET) to assess the activity of transport proteins like multidrug resistance-associated proteins (MRPs) in vivo. openaccessjournals.comnih.gov Synthesizing radiolabeled, deuterated versions of these probes could offer new insights into drug transport mechanisms and resistance.

Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding

The synergy between computational modeling and experimental work has become a powerful paradigm in chemical research. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide profound insights into molecular structure, reaction energetics, and spectroscopic properties that complement experimental observations. researchgate.netresearchgate.net

For this compound, integrating computational and experimental approaches holds the key to a deeper mechanistic understanding. DFT calculations can be employed to predict how deuteration affects the geometric and electronic structure of the purine ring. This includes subtle changes in bond lengths, angles, and charge distribution. Such calculations can also model the transition states of reactions involving this compound, allowing for the theoretical prediction of kinetic isotope effects, which can then be verified experimentally. This predictive power can guide the design of new reactions and catalysts tailored to exploit the unique properties of the deuterated compound.

Computational methods are also invaluable for interpreting spectroscopic data. For instance, calculated NMR chemical shifts and vibrational frequencies (IR/Raman) for this compound can be compared with experimental spectra to confirm its structure and isotopic purity. Hirshfeld surface analysis, a computational tool, can be used to visualize and quantify intermolecular interactions in the solid state, providing insights into crystal packing and polymorphism, which are critical aspects for pharmaceutical development. researchgate.net This integrated approach will not only accelerate the discovery of new reactions and applications for this compound but also build a more fundamental understanding of the role of isotopic substitution in chemistry and biology.

Q & A

Q. Resolution Strategy :

  • Controlled replicates : Conduct stability assays in triplicate under standardized conditions (e.g., 37°C, pH 7.4) .
  • Meta-analysis : Compare datasets using tools like PRISMA to identify confounding variables (e.g., storage temperature) .

What methodologies are recommended for evaluating this compound’s inhibitory effects on purine metabolism enzymes?

Q. Basic Research Focus

  • Kinetic assays : Measure IC₅₀ values using spectrophotometric monitoring of substrate depletion .
  • Competitive vs. non-competitive inhibition : Use Lineweaver-Burk plots to discern mechanism .

Q. Advanced Research Focus

  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
  • Molecular docking : Predict interactions with enzyme active sites (e.g., human adenosine deaminase) .

How should researchers approach conflicting results between in vitro and in vivo efficacy studies of this compound?

Advanced Research Focus
Discrepancies may stem from:

  • Bioavailability : Poor absorption or rapid hepatic metabolism in vivo .
  • Tissue-specific effects : Target enzyme expression levels may vary .

Q. Methodological Adjustments :

  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in animal models .
  • Gene knockout models : Validate target specificity by comparing wild-type vs. enzyme-deficient organisms .

What are the best practices for formulating hypotheses about this compound’s role in nucleotide analog therapies?

Q. Framework Application :

  • FINER criteria : Ensure hypotheses are Feasible, Interesting, Novel, Ethical, and Relevant .
  • PICO structure : Define Population (e.g., cancer cells), Intervention (this compound dosing), Comparison (untreated controls), Outcome (apoptosis rate) .

Example Hypothesis :
“this compound induces selective cytotoxicity in p53-mutant cancer cells by disrupting purine salvage pathways.”

How can researchers ensure ethical rigor when studying this compound in preclinical models?

Q. Guidelines :

  • IACUC approval : Adhere to protocols for humane animal use (e.g., dosing limits, endpoint criteria) .
  • Data transparency : Publish negative results to avoid publication bias .

What cross-disciplinary approaches enhance mechanistic studies of this compound?

Q. Integration Strategies :

  • Chemoproteomics : Identify off-target protein interactions using affinity-based probes .
  • Metabolomics : Track purine pool alterations via LC-MS-based flux analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.